Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate
Description
Significance of Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate and Related Structures in Chemical Research
This compound is a member of the fluorinated phenolic acetate (B1210297) family. The significance of this and related structures lies in their potential as versatile intermediates in the synthesis of more complex molecules. The strategic placement of a fluorine atom on the phenyl ring, alongside a hydroxyl group and an ethyl acetate moiety, provides multiple reactive sites for further chemical modification. This strategic functionalization is a key reason for its relevance in synthetic chemistry.
The presence of fluorine can enhance metabolic stability and binding affinity of a molecule to its biological target. mdpi.com The hydroxyl group can act as a hydrogen bond donor and a key interaction point, while the ester group can be readily hydrolyzed or transformed into other functional groups. Derivatives of phenylacetate (B1230308) are recognized as crucial intermediates in the rational design of new chemotherapeutic agents, including antibacterial and anticancer drugs. nih.gov
Overview of Research Trajectories for Aryl Acetate Derivatives with Fluorine and Hydroxyl Substituents
Research into aryl acetate derivatives that feature both fluorine and hydroxyl substituents is largely driven by the pursuit of new therapeutic agents. The modification of natural products and other bioactive molecules with fluorine is a common strategy to enhance their pharmacological profiles. mdpi.com Studies have shown that the replacement of a hydroxyl group with fluorine can lead to compounds with increased metabolic stability. rti.org
The research trajectory for these compounds often involves their use as building blocks in the synthesis of larger, more complex molecules with specific biological targets. For instance, derivatives of 4-hydroxyphenylacetic acid are used in the creation of novel dual activators for glucokinase and PPAR gamma, which are targets for hypoglycemic agents. mdpi.com The introduction of a fluorine atom, as seen in this compound, is a logical progression in this line of research, aiming to fine-tune the properties of the resulting therapeutic candidates.
Academic Research Objectives and Scope for this compound
The primary academic research objective for this compound is its utilization as a key intermediate in organic synthesis. Its structural features make it an ideal starting material for the development of new compounds with potential biological activity. Researchers in medicinal chemistry are particularly interested in using such scaffolds to explore structure-activity relationships in new drug candidates.
The scope of research for this compound includes its synthesis, characterization, and subsequent use in the preparation of a variety of derivatives. A common synthetic route would involve the esterification of its parent compound, 3-Fluoro-4-hydroxyphenylacetic acid. The resulting ethyl ester can then undergo further reactions at the hydroxyl group or the aromatic ring to generate a library of new molecules for biological screening. The investigation of its pharmacological profile and that of its derivatives is a key area of ongoing and future research.
Data Tables
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 3-Fluoro-4-hydroxyphenylacetic acid thermofisher.comsigmaaldrich.com |
| CAS Number | 142702-83-2 | 458-09-3 |
| Molecular Formula | C₁₀H₁₁FO₃ | C₈H₇FO₃ |
| Molecular Weight | 198.19 g/mol | 170.14 g/mol |
| Appearance | - | White to cream powder or crystalline powder |
| Assay | - | ≥97.5% (HPLC) |
| Water Content | - | <5.0% (Karl Fischer) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGFWRETOTMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284641 | |
| Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259543-80-1 | |
| Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259543-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-fluoro-4-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate
The synthesis of the target ester is primarily achieved through two main approaches: direct esterification of the corresponding carboxylic acid and more complex multi-step strategies starting from simpler precursors.
Esterification Approaches
The most direct method for synthesizing this compound is the Fischer-Speier esterification of 2-(3-fluoro-4-hydroxyphenyl)acetic acid with ethanol (B145695). This acid-catalyzed reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid's carbonyl group, making it more electrophilic for the nucleophilic attack by ethanol. mdpi.commdpi.com Subsequent dehydration leads to the formation of the ester.
Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). nrochemistry.com The choice of catalyst can influence the reaction rate and the potential for side reactions.
Multi-step Synthetic Strategies
Given that the direct precursor, 2-(3-fluoro-4-hydroxyphenyl)acetic acid, may not be readily available, multi-step synthetic routes from more common starting materials are often employed. A plausible, though not explicitly documented, route could commence from a substituted phenol. For instance, a synthesis could begin with the protection of the hydroxyl group of a suitable phenol, followed by the introduction of the acetic acid side chain and subsequent deprotection and esterification.
Alternative established methods for the synthesis of arylacetic acids, which could be adapted for this specific compound, include:
Willgerodt-Kindler Reaction : This reaction can convert an aryl ketone into the corresponding thioamide, which can then be hydrolyzed to the arylacetic acid. thieme-connect.dewikipedia.orgorganic-chemistry.org This method is particularly useful for rearranging a carbonyl group to the terminal position of a side chain. wikipedia.org
Arndt-Eistert Homologation : This method allows for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.orgyoutube.com An activated carboxylic acid is reacted with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to produce a ketene (B1206846). organic-chemistry.orgyoutube.com This ketene can then be trapped with an alcohol to form the desired ester directly. organic-chemistry.org
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.
Catalyst and Reagent Selection
The selection of the catalyst is crucial in the esterification step. While strong Brønsted acids like sulfuric acid are effective, they can sometimes lead to side reactions, especially with sensitive substrates. nih.gov Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or metal-exchanged montmorillonite (B579905) clays, offer advantages like easier separation from the reaction mixture and potential for recycling. jocpr.com For substrates with steric hindrance around the phenolic hydroxyl group, more specialized catalysts might be required to achieve good yields. google.com The use of an excess of ethanol not only acts as a solvent but also shifts the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com
| Catalyst Type | Examples | Advantages | Considerations |
|---|---|---|---|
| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | High catalytic activity, low cost. | Difficult to separate from product, potential for side reactions. |
| Heterogeneous Solid Acids | Amberlyst-15, Montmorillonite Clays | Easy separation and recycling, potentially milder conditions. | May have lower activity than homogeneous catalysts. |
| Lewis Acids | Zirconocene triflate | Moisture tolerant, can be effective for specific substrates. acs.org | Higher cost, may require specific reaction conditions. |
Solvent Engineering and Reaction Environment
In Fischer esterification, ethanol often serves as both a reactant and the solvent. masterorganicchemistry.com Using a large excess of ethanol helps to drive the equilibrium forward. In some cases, a co-solvent might be used to improve the solubility of the starting materials. The removal of water, a byproduct of the esterification, is a key strategy to improve the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. The reaction environment should be anhydrous to prevent the reverse reaction (hydrolysis of the ester).
Temperature and Time-Dependent Reaction Kinetics
The rate of esterification is significantly influenced by temperature. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products, or promote side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted byproducts. The reaction time is also a critical parameter. The reaction is monitored over time to determine the point at which the maximum yield is achieved, beyond which the yield may not significantly increase or may even decrease due to decomposition. For Fischer esterifications, refluxing the reaction mixture for several hours is common. jocpr.com
| Parameter | General Range/Condition | Effect on Yield | Notes |
|---|---|---|---|
| Temperature | Room temperature to reflux | Higher temperature generally increases reaction rate and yield up to an optimal point. | Excessive heat can cause degradation. |
| Reaction Time | A few hours to overnight | Yield increases with time until equilibrium is reached. | Prolonged reaction times can lead to side products. |
| Ethanol to Acid Ratio | Excess ethanol (e.g., 5-10 equivalents or as solvent) | Higher ratio shifts equilibrium towards the ester, increasing yield. masterorganicchemistry.com | Large excess may complicate product isolation. |
| Water Removal | Dean-Stark trap or dehydrating agent | Significantly increases yield by shifting the equilibrium. | Essential for driving the reaction to completion. |
Derivatization and Analog Synthesis
The strategic modification of this compound is key to developing new chemical entities. The presence of multiple reactive sites on the molecule permits a systematic approach to analog synthesis, where each part of the molecule can be altered to study its influence on chemical and physical properties.
The ethyl ester group is a primary site for chemical transformation. Standard reactions can be employed to modify this moiety, leading to a variety of functional derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-fluoro-4-hydroxyphenyl)acetic acid. This transformation is typically achieved under acidic or basic conditions. The rate of hydrolysis can be significantly influenced by the presence of the fluorine atom on the phenyl ring. Studies on related fluorinated esters have shown that the introduction of fluorine atoms generally increases the rate of hydrolysis compared to non-fluorinated analogs. nih.gov For instance, the hydrolysis rate can increase by a factor of 3 to 4 for each fluorine atom added to the ester's alcohol group. nih.gov
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a series of esters with varying chain lengths or structures, which can modulate properties like solubility and reactivity.
Amination/Amidation: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary/secondary amine. This reaction typically requires heating and results in the formation of 2-(3-fluoro-4-hydroxyphenyl)acetamide (B13149134) derivatives. The resulting amides often exhibit different biological and physical properties compared to the parent ester.
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₂O, Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid (-COOH) | nih.gov |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New Ester (-COOR) | nih.gov |
| Amidation | Amine (R-NH₂) | Amide (-CONH-R) | wikipedia.org |
The fluorohydroxyphenyl ring offers several positions for substitution and functionalization, primarily at the hydroxyl group and the aromatic carbon atoms.
O-Alkylation and O-Acylation: The phenolic hydroxyl group is a prime target for modification. It can be readily alkylated using alkyl halides in the presence of a base (e.g., potassium carbonate) to form ether derivatives. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding ester derivatives. These reactions allow for the introduction of a wide array of substituents, which can significantly alter the molecule's steric and electronic properties.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of these substitutions are directed by the existing activating hydroxyl group and the deactivating (but ortho-, para-directing) fluoro and alkylacetate groups. For example, nitration would likely introduce a nitro group onto the ring, which can then be reduced to an amino group, as demonstrated in the synthesis of the related compound ethyl 2-(3-amino-4-hydroxyphenyl)acetate. nih.govamanote.com
Nucleophilic Aromatic Substitution: While less common for monofluoro compounds, the fluorine atom could potentially be displaced by a strong nucleophile under specific conditions, a reaction pathway more frequently observed in polyfluorinated aromatic systems. researchgate.net
| Reaction Type | Position | Typical Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| O-Alkylation | 4-OH | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 4-OR (Ether) | researchgate.net |
| O-Acylation | 4-OH | Acyl chloride (R-COCl) | 4-O-C(=O)R (Ester) | hmdb.ca |
| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Introduction of -NO₂ group | nih.gov |
| Reduction of Nitro Group | Aromatic Ring | Fe, NH₄Cl | Conversion of -NO₂ to -NH₂ | nih.gov |
The structure of this compound serves as an excellent scaffold for creating chemical libraries. researchgate.net Diversity-oriented synthesis can be employed to generate a large number of analogs by systematically varying the functional groups at different positions. wikipedia.org A library can be constructed by combining the modifications described in the sections above. For example, a matrix of compounds can be synthesized by reacting a set of alkylating or acylating agents at the hydroxyl position with another set of alcohols or amines at the ester position. This approach allows for the rapid generation of structurally diverse molecules for screening in various applications. wikipedia.orgresearchgate.net
| Scaffold Position | Modification Type | Example Substituents (R groups) |
|---|---|---|
| 4-OH Group | O-Alkylation/Acylation | -CH₃, -CH₂CH₃, -C(=O)CH₃ |
| Ethyl Ester | Transesterification/Amidation | -OCH₃, -NH₂, -NHCH₃ |
| Aromatic Ring | Electrophilic Substitution | -NO₂, -Br, -Cl |
Application of Green Chemistry Principles in Synthetic Design
Safer Solvents and Reagents: Traditional syntheses, such as Fischer esterification, often use volatile organic solvents and strong mineral acids. Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Ethyl acetate (B1210297) itself is considered a "green solvent" due to its relatively low environmental impact. iolcp.com
Catalysis: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. nih.gov For the esterification step, biocatalysts like immobilized lipases can be used in organic solvents, offering high selectivity and milder reaction conditions compared to traditional acid catalysis. semanticscholar.org Solid acid catalysts that can be easily recovered and reused also present a greener alternative. whiterose.ac.uk
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. whiterose.ac.uk One-pot reactions and multicomponent procedures are effective strategies for improving efficiency and reducing the number of purification steps, which in turn reduces solvent usage and waste generation. nih.gov Designing processes with real-time analysis can also help prevent pollution by monitoring and controlling the formation of byproducts. researchgate.net
| Principle | Traditional Approach (e.g., Fischer Esterification) | Green Chemistry Approach | Reference |
|---|---|---|---|
| Catalyst | Stoichiometric strong acid (e.g., H₂SO₄) | Reusable solid acid catalyst or Biocatalyst (e.g., lipase) | semanticscholar.org |
| Solvent | Excess alcohol as solvent/reagent | Greener solvents (e.g., ethyl acetate) or solvent-free conditions | jddhs.comiolcp.com |
| Waste | Acidic/basic aqueous waste from workup | Minimized waste through catalytic cycles and process optimization | nih.govwhiterose.ac.uk |
| Energy | Reflux/heating for extended periods | Milder reaction conditions, lower energy input | researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, provides unambiguous evidence for its molecular structure.
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the chemically distinct protons in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern, while the aromatic protons appear as complex multiplets due to spin-spin coupling with each other and the fluorine atom. libretexts.orgorganicchemistrydata.org The methylene (B1212753) protons of the acetate (B1210297) group appear as a singlet in the aliphatic region. The hydroxyl proton often appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. sigmaaldrich.com
Expected chemical shifts and multiplicities are based on established ranges for similar functional groups. libretexts.orgorganicchemistrydata.orgsigmaaldrich.com For instance, protons on a carbon adjacent to an oxygen atom, like those in the ethyl ester, typically resonate between 3.5 and 4.5 ppm. libretexts.org Aromatic protons generally appear in the 6.5-8.0 ppm range. libretexts.org
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (Aromatic) | ~ 6.8 - 7.2 | Multiplet (m) | - |
| -OH (Hydroxyl) | Variable | Broad Singlet (br s) | - |
| -O-CH₂ -CH₃ (Ethyl) | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.1 |
| -CH₂ -Ar (Benzylic) | ~ 3.5 - 3.7 | Singlet (s) | - |
| -O-CH₂-CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.1 |
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each of the ten unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum (160-180 ppm). libretexts.org The aromatic carbons resonate in the range of approximately 110-160 ppm. libretexts.orgorganicchemistrydata.org The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF). rsc.org The aliphatic carbons of the ethyl ester and the acetate methylene group appear at the high-field end of the spectrum. libretexts.orgdocbrown.info
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C =O (Carbonyl) | ~ 170 - 172 | Singlet (or small triplet from HMBC) |
| C -F (Aromatic) | ~ 152 - 156 | Doublet (d) |
| C -OH (Aromatic) | ~ 145 - 148 | Doublet (d) |
| Ar-C | ~ 115 - 130 | Doublet or Singlet |
| Ar-C | ~ 115 - 130 | Doublet or Singlet |
| Ar-C | ~ 115 - 130 | Doublet or Singlet |
| Ar-C | ~ 115 - 130 | Doublet or Singlet |
| -O-CH₂ -CH₃ (Ethyl) | ~ 60 - 62 | Singlet |
| -CH₂ -Ar (Benzylic) | ~ 40 - 42 | Singlet |
| -O-CH₂-CH₃ (Ethyl) | ~ 13 - 15 | Singlet |
Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom on the aromatic ring. This signal's chemical shift is highly sensitive to its electronic environment. wikipedia.org For similar compounds like N-(2-fluoro-4-hydroxyphenyl)acetamide, the ¹⁹F signal appears around -122 ppm. rsc.org The signal for this compound is expected in a similar region and would be split into a complex multiplet due to couplings with the ortho and meta aromatic protons (³JHF and ⁴JHF). nih.gov
To confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear cross-peak between the ethyl group's methylene quartet and methyl triplet would be observed. It would also show correlations among the coupled protons on the aromatic ring, helping to delineate their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons, such as the benzylic -CH₂, the ethyl -CH₂- and -CH₃, and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It helps to piece together the molecular fragments and assign quaternary (non-protonated) carbons. Key correlations would include the benzylic -CH₂ protons to the aromatic C1 and the carbonyl carbon, and the ethyl -OCH₂- protons to the carbonyl carbon, confirming the ester linkage. These advanced techniques are instrumental in the structural elucidation of complex molecules. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For this compound (C₁₀H₁₁FO₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. rsc.org This comparison serves to confirm the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Interactive Table: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass (m/z) | Confirmation Purpose |
| [M+H]⁺ | C₁₀H₁₂FO₃⁺ | 199.0765 | Confirms the molecular formula of the parent compound. |
| [M-C₂H₅O]⁺ | C₈H₆FO₂⁺ | 153.0346 | Indicates the loss of the ethoxy group. |
| [M-C₄H₇O₂]⁺ | C₆H₅FO⁺ | 124.0301 | Indicates cleavage of the ester, leaving the fluorohydroxyphenyl cation. |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds by fragmenting a precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS analysis would involve the initial ionization of the molecule, likely through electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to form the protonated molecule [M+H]⁺ or other adducts. Subsequent collision-induced dissociation (CID) of this precursor ion would generate a characteristic fragmentation pattern.
Predicted fragmentation pathways for this compound would include the loss of the ethyl group (C₂H₅), the ethoxy group (OC₂H₅), and the entire ester functional group (COOC₂H₅). The cleavage of the bond between the methylene group and the aromatic ring would also be expected. Analysis of the mass-to-charge ratios of these fragment ions allows for the confirmation of the molecular structure and the identification of its constituent parts. For instance, LC-MS has been effectively used to identify and characterize impurities in various pharmaceutical compounds, demonstrating its utility in detailed structural analysis. scispace.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A broad absorption band is expected in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester group will appear as a strong, sharp peak around 1735 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will be seen just below 3000 cm⁻¹. The C-O stretching of the ester and the phenolic C-O bond will produce signals in the 1300-1000 cm⁻¹ region. The presence of the fluorine atom will also give rise to a C-F stretching vibration, typically in the 1400-1000 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. These bands arise from π → π* transitions. The presence of the hydroxyl and ester groups as auxochromes influences the position and intensity of these absorption maxima. For comparison, the UV-Vis spectrum of similar compounds, such as those with a 4-hydroxyphenyl group, often show characteristic absorption patterns. researchgate.net
| Spectroscopic Data for this compound | |
| Technique | Expected Key Features |
| IR Spectroscopy | Broad O-H stretch (~3400-3200 cm⁻¹), Strong C=O stretch (~1735 cm⁻¹), Aromatic & Aliphatic C-H stretches, C-O stretches (1300-1000 cm⁻¹), C-F stretch (1400-1000 cm⁻¹) |
| UV-Vis Spectroscopy | Absorption bands characteristic of substituted benzene (π → π* transitions) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation and intermolecular interactions.
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction study. For compounds like this compound, suitable crystals are often grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. researchgate.net Common solvents for crystallization of similar phenylacetate (B1230308) derivatives include ethyl acetate, petroleum ether, and ethanol. researchgate.netnih.gov The quality of the resulting crystals is assessed by optical microscopy for size, clarity, and lack of visible defects. A well-defined shape and sharp extinction under polarized light are indicative of good crystal quality.
Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the determination of bond lengths, bond angles, and torsion angles within the this compound molecule. This reveals the preferred conformation of the molecule in the solid state, including the orientation of the ethyl ester group relative to the phenyl ring.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.netnih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
| Crystallographic and Hirshfeld Surface Analysis Data | |
| Parameter | Information Gained |
| Crystal Growth | Method (e.g., slow evaporation), Solvent(s) (e.g., ethanol) researchgate.net |
| Molecular Conformation | Bond lengths, bond angles, torsion angles, orientation of functional groups |
| Intermolecular Interactions | Hydrogen bonds (O-H···O), C-H···O, C-H···F interactions nih.govuomphysics.net |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts, fingerprint plots nih.govnih.gov |
Chromatographic Purity Assessment and Identification of Reaction Byproducts and Impurities
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any byproducts or impurities that may be present from its synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. sielc.com
A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for separating the target compound from related substances. sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of impurities. scispace.com By analyzing the mass spectra of the impurity peaks, their molecular weights can be determined. Further fragmentation in an MS/MS experiment can help to elucidate their structures. Potential impurities could include unreacted starting materials such as 3-fluoro-4-hydroxyphenylacetic acid, byproducts from side reactions, or degradation products. scispace.comsigmaaldrich.com For instance, in the synthesis of similar compounds, related phenylacetic acid derivatives or products from over-reaction can be common impurities. scispace.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given its phenolic and ester functionalities, reverse-phase (RP) HPLC is the most suitable approach.
Research Findings: Analysis of analogous compounds, such as Ethyl (2-hydroxyphenyl)acetate, is effectively achieved using RP-HPLC with straightforward conditions. sielc.com A common setup involves a C18 column and a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com For this compound, the introduction of a fluorine atom on the phenyl ring increases the compound's hydrophobicity, which would typically lead to a longer retention time compared to its non-fluorinated counterpart under identical RP-HPLC conditions. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring detection by mass spectrometry (MS), volatile modifiers like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com
Table 1: Representative HPLC Conditions for Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1) | Standard for separation of moderately polar to nonpolar compounds. sielc.com |
| Mobile Phase | Acetonitrile and Water with Formic Acid | Common mobile phase for RP-HPLC; formic acid aids in peak shape and MS compatibility. sielc.com |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | The phenyl ring provides strong UV absorbance for sensitive detection. |
| Mode | Isocratic or Gradient | Gradient elution may be used to optimize separation from starting materials or byproducts. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile compounds. For a compound like this compound, derivatization of the hydroxyl group (e.g., silylation) may be necessary to increase volatility and prevent peak tailing.
Research Findings: GC-MS analysis of the closely related analog, Ethyl 4-hydroxyphenylacetate, shows characteristic fragmentation patterns. nih.gov Its mass spectrum features a prominent peak for the molecular ion (M+) at m/z 180 and a base peak at m/z 107, corresponding to the hydroxytropylium ion formed after cleavage of the ethyl acetate side chain. nih.gov
For this compound, the molecular weight is 198.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 198. The fragmentation pattern would be influenced by the fluorine substituent. The corresponding fluorinated hydroxytropylium ion would appear at m/z 125. Other expected fragments would result from the loss of the ethoxy group (M-45) or the entire ethyl ester moiety. The combination of retention time from the GC and the unique mass spectrum from the MS provides high confidence in compound identification. imreblank.ch General GC-MS protocols for analyzing ethyl acetate extracts often utilize non-polar capillary columns and temperature programming to ensure efficient separation of components. scholarsresearchlibrary.comresearchgate.net
Table 2: Typical GC-MS Parameters
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| GC Column | ZB 5-MS or equivalent (non-polar) | Provides good separation for a wide range of analyte polarities. scholarsresearchlibrary.com |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. scholarsresearchlibrary.com |
| Oven Program | Initial temp 70°C, ramped to >250°C | A temperature gradient is used to elute compounds with varying boiling points. scholarsresearchlibrary.comresearchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns and library matching. researchgate.net |
| MS Scan Range | m/z 50-600 | Captures the molecular ion and key fragment ions of the target compound and potential impurities. researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.org It is particularly useful for tracking the conversion of starting materials to this compound during its synthesis.
Research Findings: To monitor a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials and a co-spot (a mix of starting material and the reaction mixture). libretexts.org For the synthesis of this compound from 3-fluoro-4-hydroxyphenylacetic acid and ethanol, the TLC would be used to observe the disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot. libretexts.org The choice of eluent (mobile phase) is critical for achieving good separation. A common mobile phase for similar esterification reactions is a mixture of n-hexane and ethyl acetate. walisongo.ac.id By comparing the retention factor (Rf) values of the spots, a chemist can qualitatively assess the reaction's progression towards completion. libretexts.orgwalisongo.ac.id
Table 3: TLC System for Reaction Monitoring
| Parameter | Description | Rationale/Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | Standard polar stationary phase for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (e.g., 5:1 or 4:1 v/v) | The ratio can be adjusted to achieve optimal separation between the more polar starting acid and the less polar ester product. walisongo.ac.id |
| Visualization | UV light (254 nm) and/or chemical stain (e.g., potassium permanganate) | The aromatic ring allows for visualization under UV light. Staining can be used for compounds that are not UV-active. libretexts.org |
| Analysis | Comparison of Rf values of starting material, product, and reaction mixture spots. | The disappearance of the starting material spot and the emergence of a new product spot indicate reaction progress. libretexts.org |
Molecular Interactions and in Vitro Biological Relevance
Investigation of Molecular Targets and Binding Mechanisms
Scientific inquiry into compounds structurally related to Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate has pointed toward several potential molecular targets, primarily enzymes and receptors. The mechanisms of these interactions are often elucidated through inhibition studies and binding assays.
While direct enzymatic inhibition data for this compound is not extensively detailed in the searched literature, studies on analogous compounds provide a strong basis for predicting its potential activities.
Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH) Inhibition : The design of ligands that can inhibit multiple targets is a growing area of pharmaceutical research. nih.gov A compound named ARN2508, which is a dual inhibitor of FAAH and COX enzymes, shares key structural features with this compound. nih.gov ARN2508 contains a 2-arylpropionic acid functionality, a common feature for COX inhibition, and a carbamate (B1207046) moiety for FAAH inhibition. nih.gov Molecular modeling suggests that ARN2508 inhibits FAAH through a covalent mechanism, specifically the acetylation of the catalytic Serine 241 residue, while it blocks COX enzymes via a noncovalent mechanism. nih.gov The 2-arylpropionic acid portion of ARN2508 fits into the long hydrophobic channel of the FAAH catalytic site, engaging in van der Waals interactions with residues like Leu192 and Leu380. nih.gov The combined inhibition of FAAH and COX has been shown to produce enhanced pain-relieving effects in preclinical models of neuropathic and inflammatory pain. nih.gov Given that this compound is a phenylacetic acid derivative, it possesses a core structure reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.gov The inhibition of FAAH can also modulate the polarization of microglia, the immune cells of the central nervous system, suggesting a role in neuroinflammation. mdpi.com
Metallo-β-Lactamase (MBL) Inhibition : MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to β-lactam antibiotics. preprints.org The search for MBL inhibitors is critical to combat antibiotic resistance. While research has identified potent inhibitors of MBLs, the leading candidates are often structurally distinct from this compound, featuring scaffolds such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. preprints.org
The phenolic structure of this compound makes it a candidate for interaction with steroid hormone receptors, particularly estrogen receptors.
Estrogen Receptors (ER) : The estrogen receptor exists in two primary subtypes, ERα and ERβ, which can have different physiological roles. nih.govnih.gov The development of ligands with selectivity for one subtype over the other is a key goal in medicinal chemistry. nih.gov For instance, a compound known as FEDPN (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) was designed as an ERβ-selective ligand. nih.gov The binding affinity of various ligands is determined by their structural features. The phenolic hydroxyl group on estradiol (B170435), a natural estrogen, is a crucial contributor to its binding energy within the receptor, likely acting as a hydrogen bond donor. uthscsa.edu Studies on other fluoro-hydroxyphenyl derivatives, such as 3-(2-Fluoro-4-hydroxy-phenyl)-7-hydroxy-naphthalene-1-carbonitrile, have quantified their binding affinities for both ERα and ERβ, demonstrating that specific substitution patterns can confer high affinity and selectivity. ucsd.edu
Table 1: Estrogen Receptor Binding Affinity of a Fluoro-Hydroxyphenyl Analog
| Compound | Target | Affinity Data (IC₅₀) | Assay Description | Source |
|---|---|---|---|---|
| 3-(2-Fluoro-4-hydroxy-phenyl)-7-hydroxy-naphthalene-1-carbonitrile | Human Estrogen Receptor β | 0.5 nM | Inhibition of [3H]17-β-estradiol binding | ucsd.edu |
| 3-(2-Fluoro-4-hydroxy-phenyl)-7-hydroxy-naphthalene-1-carbonitrile | Human Estrogen Receptor α | 26 nM | Inhibition of [3H]17-β-estradiol binding | ucsd.edu |
This table presents the in vitro binding affinity of a compound containing the fluoro-hydroxyphenyl motif for human estrogen receptor subtypes, illustrating the potential for high-affinity interactions.
The analysis of how a ligand like this compound interacts with a protein's binding site involves examining specific molecular forces.
Hydrogen Bonding : The hydroxyl group is a key functional group capable of forming strong, directional hydrogen bonds, which can contribute significantly to binding affinity. nih.gov In the estrogen receptor, the phenolic hydroxyl group of estradiol is a primary anchor. uthscsa.edu Similarly, in FAAH inhibitors, hydrogen bonds can be formed with key residues like Gln273. nih.gov
Hydrophobic and van der Waals Interactions : The phenyl ring and ethyl group of the compound can participate in hydrophobic and van der Waals interactions within nonpolar pockets of a binding site. nih.gov
Influence of Fluorine : The fluorine atom, due to its high electronegativity, can alter the electronic properties of the phenyl ring and engage in specific interactions, including weak hydrogen bonds or dipole-dipole interactions, which can modulate binding affinity and selectivity. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies investigate how modifying a molecule's structure affects its biological activity. For analogs of this compound, the focus is often on the roles of the fluorine and hydroxyl substituents.
The introduction of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties. researchgate.net These changes can affect absorption, metabolism, and interaction with a biological target. researchgate.net
Electronic Effects : Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. nih.gov This can lower the pKa of nearby acidic groups, making them more acidic, or basic groups, making them less basic. nih.gov This modulation of pKa can, in turn, affect a molecule's lipophilicity and cell penetration capabilities. nih.gov
Conformational Effects : The substitution of hydrogen with fluorine can lead to significant conformational changes. In a study on 3-fluoro-4-hydroxyprolines (F-Hyps), fluorination at the C3 position was found to invert the natural puckering preference of the proline ring. nih.gov Despite this conformational change, the F-Hyps could still bind to the von Hippel-Lindau (VHL) E3 ligase, although the binding affinity was affected by the stereochemistry of the fluorine atom. nih.gov This demonstrates that fluorine substitution can be a tool to fine-tune molecular shape and biological recognition. nih.gov The position of the fluorine atom at the 3-position in this compound, ortho to the acetate (B1210297) side chain, would be expected to influence the rotational freedom and electronic nature of the phenyl ring.
The hydroxyl group is a common functional group in natural products and therapeutics, prized for its role in molecular recognition. nih.gov
Hydrogen Bonding Potential : The primary role of the hydroxyl group in binding is its ability to act as both a hydrogen bond donor and acceptor. uthscsa.edunih.gov This allows it to form highly specific and directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamine, or histidine. nih.gov The contribution of a single hydroxyl group to binding affinity can be substantial. nih.gov For example, the phenolic OH group in estradiol contributes significantly to its binding energy with the estrogen receptor. uthscsa.edu
Desolvation Penalty : A key challenge with hydroxyl groups is their high desolvation penalty. nih.gov Before a ligand can bind to a receptor, it must shed the water molecules solvating it. The energy required to remove these water molecules from a polar group like a hydroxyl can be high, potentially reducing the net binding affinity. nih.gov Therefore, for a hydroxyl group to provide a net benefit to binding, the hydrogen bonds it forms within the binding site must be strong enough to overcome this penalty. nih.gov This is often achieved when the ligand's scaffold allows for a perfect spatial fit with the binding site. nih.gov
Table 2: Summary of Functional Group Roles in Molecular Interactions
| Functional Group | Key Interaction Types | Potential Effects on Biological Activity | Source |
|---|---|---|---|
| Fluorine (at C3) | Inductive electron withdrawal, Dipole-dipole interactions, Weak H-bonds | Modulates pKa, alters molecular conformation, influences binding affinity and selectivity. | researchgate.netnih.govnih.gov |
| Hydroxyl (at C4) | Strong H-bond donor/acceptor, Polar interactions | Acts as a key recognition element, contributes significantly to binding energy, but incurs a high desolvation penalty. | uthscsa.edunih.gov |
This table summarizes the fundamental roles of the fluorine and hydroxyl groups in mediating interactions between a small molecule and its biological target.
Influence of Ester Moiety and Aliphatic Chain Modifications
The biological activity of phenolic esters is significantly influenced by the structure of the ester group and the length of the associated aliphatic chain. These modifications primarily alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.
Research on various polyhydroxylated phenolic esters has demonstrated a direct relationship between the length of the ester moiety's alkyl chain and the compound's cytotoxic activity. uc.pt An increase in chain length generally enhances lipophilicity, facilitating greater incorporation into cells. uc.pt However, this effect is not limitless; an optimal chain length often exists beyond which activity may plateau or decrease.
Phenyl Ring Substituent Effects and Derivatization Strategies
Substituents on the phenyl ring of this compound play a pivotal role in determining its molecular interactions and biological activity. The specific placement of the fluoro and hydroxyl groups is a key determinant of the compound's electronic and steric properties, which govern its binding to biological targets.
Hydroxyl Group: The 4-hydroxyl group is critical for many of the compound's biological effects. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. nih.gov For instance, in the enzyme p-hydroxyphenylacetate 3-hydroxylase, the phenolic hydroxyl group of the substrate is essential for correct positioning and subsequent hydroxylation. nih.gov
Fluoro Group: The 3-fluoro substituent significantly modulates the electronic properties of the phenyl ring. As a highly electronegative atom, it acts as an electron-withdrawing group, which can influence the acidity (pKa) of the adjacent 4-hydroxyl group. This modification can alter the ionization state of the molecule at physiological pH, affecting its binding affinity and reactivity. In studies of other bioactive compounds, the position of fluorine substitution has been shown to be highly dependent on the desired activity; for example, the position of a fluoroethoxy group on a chalcone (B49325) ring plays an important role in its ability to kill malaria parasites. nih.gov
Derivatization strategies are commonly employed to explore the structure-activity relationships (SAR) of such compounds. By systematically altering substituents on the phenyl ring or modifying the core structure, researchers can map the chemical features essential for a specific biological effect. nih.gov For example, synthesizing analogues with different halogen substitutions (e.g., chloro, bromo) or with additional alkyl or alkoxy groups can reveal which properties (e.g., steric bulk, electronics) are most important for activity. wikipedia.org Such studies have established clear SARs that help in the rational design of more potent and selective molecules. nih.gov
In Vitro Biological Activity Profiling in Model Systems
Anti-inflammatory Properties (Cellular and Biochemical Assays)
The anti-inflammatory potential of this compound and related structures has been investigated using various in vitro models. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibition of key inflammatory mediators.
Studies on structurally similar phenylpropanoid and phenolic compounds have shown significant dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophage cells. nih.gov The production of these mediators is controlled by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is often suppressed by active anti-inflammatory compounds. nih.gov
The mechanism of action frequently involves the modulation of critical inflammatory signaling pathways. Research has demonstrated that compounds with a hydroxyphenyl structure can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of inhibitory proteins like IκB, which in turn blocks the translocation of the active p65 subunit of NF-κB into the nucleus. nih.gov Esterification of known anti-inflammatory agents has been shown to yield derivatives with enhanced anti-inflammatory effects, with some ester derivatives exhibiting significantly lower IC50 values for NO inhibition compared to the parent compound. nih.gov
| Assay Type | Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent reduction in NO production. | Suppression of iNOS expression. | nih.govnih.gov |
| Prostaglandin E2 (PGE2) Inhibition | LPS-stimulated RAW 264.7 Macrophages | Significant inhibition of PGE2 release. | Suppression of COX-2 expression. | nih.gov |
| Signaling Pathway Analysis | LPS-stimulated RAW 264.7 Macrophages | Inhibition of NF-κB and MAPK (ERK, JNK, p38) phosphorylation. | Blockade of nuclear translocation of NF-κB p65 subunit. | nih.gov |
| In Vivo Model | LPS-stimulated Zebrafish Larvae | Significant inhibition of NO production. | Demonstrates in vivo anti-inflammatory potential. | nih.gov |
Antimicrobial Spectrum and Potency (Bacterial and Fungal Assays)
Ethyl acetate extracts containing phenolic compounds have demonstrated a broad spectrum of antimicrobial activity. The potency of this compound and its derivatives has been evaluated against various pathogenic bacteria and fungi using standard assays like agar (B569324) diffusion and determination of minimum inhibitory concentration (MIC).
These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Ethyl acetate fractions from natural sources have exhibited notable zones of inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net In some studies, fungal extracts containing ethyl acetate soluble compounds were more effective against Gram-positive bacteria than Gram-negative ones. mdpi.com The antimicrobial activity is often attributed to the presence of bioactive metabolites, including phenolic derivatives. nih.gov
In addition to antibacterial action, antifungal properties have also been reported. Ethyl acetate fractions have shown inhibitory activity against fungi such as Candida albicans. researchgate.netnih.gov The synthesis of novel thiazole (B1198619) derivatives from a similar starting material, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has yielded compounds with significant antimicrobial effects against tested microorganisms. researchgate.net
| Microorganism | Type | Assay Method | Observed Effect | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Agar Diffusion | Significant zone of inhibition. | researchgate.netnih.gov |
| Escherichia coli | Gram-negative Bacteria | Agar Diffusion | Inhibition of growth observed. | researchgate.netmdpi.comnih.gov |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Agar Diffusion | Inhibition of growth observed. | researchgate.net |
| Candida albicans | Fungus | Agar Diffusion | Inhibition of growth observed. | researchgate.netnih.gov |
| Sclerotium rolfsii | Phytopathogenic Fungus | Dual Culture Assay | Potent antifungal activity (47.2% inhibition). | nih.gov |
| Fusarium sambucinum | Phytopathogenic Fungus | Dual Culture Assay | Potent antifungal activity (64.1% inhibition). | nih.gov |
Antimalarial Activity (Parasite Inhibition Assays)
The potential of this compound and related structures as antimalarial agents has been explored through in vitro and in vivo parasite inhibition assays. These studies focus on the ability of the compounds to inhibit the growth of the malaria parasite, primarily Plasmodium falciparum, the deadliest species affecting humans.
In vitro drug sensitivity assays are used to determine the concentration of a compound that causes 50% inhibition of parasite growth (IC50). Ethyl acetate fractions derived from various plant extracts have shown promising antiplasmodial activity, with some fractions demonstrating IC50 values below 12 µg/ml against P. falciparum. nih.gov In some cases, ethyl acetate extracts have achieved 100% parasite suppression in vivo against Plasmodium berghei in mice models. nih.gov
Structure-activity relationship studies on related fluorinated compounds have revealed that the position of substituents on the phenyl ring is critical for antimalarial efficacy. nih.gov For example, chalcones with a 2-fluoroethoxy group showed more enhanced parasite-killing activity than their trifluoro analogues, and the position of this group on the phenyl ring was highly influential. nih.gov Similarly, studies on other classes of antimalarials show that analogues with electron-donating groups often exhibit better activity than those with electron-withdrawing substituents. science.gov
| Compound/Extract Type | Parasite Species | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Ethyl Acetate Fraction | Plasmodium falciparum | In Vitro Growth Inhibition | Significant antiplasmodial activity (IC50 < 12 µg/ml). | nih.gov |
| Ethyl Acetate Extract | Plasmodium berghei | In Vivo 4-day Suppressive Test | 100% parasite suppression at 500 mg/kg. | nih.gov |
| 2-Fluoroethoxychalcones | Plasmodium falciparum (3D7) | In Vitro Growth Inhibition | Moderate to good activity (IC50 range: 6.5-20 µg/mL); activity is position-dependent. | nih.gov |
| 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues | Plasmodium falciparum (CQ-resistant) | In Vitro [(3)H]hypoxanthine Incorporation | Most analogues showed significant activity. | science.gov |
Exploration of Other Investigated Biological Effects (e.g., enzyme-substrate interactions)
Beyond the specific activities profiled above, the core structure of this compound makes it a candidate for interaction with various enzymes, particularly those that process phenolic substrates. The interaction with p-hydroxyphenylacetate 3-hydroxylase serves as an excellent model for understanding how such molecules bind to enzyme active sites.
p-Hydroxyphenylacetate 3-hydroxylase is a flavoprotein monooxygenase that catalyzes the hydroxylation of p-hydroxyphenylacetate (HPA) to form 3,4-dihydroxyphenylacetate. nih.gov Structural and kinetic studies have revealed that specific amino acid residues within the enzyme's active site are crucial for binding and catalysis. Residues such as His-120 and Ser-146 are located approximately 2.8 Å from the hydroxyl group of the HPA substrate. nih.gov The interaction with the phenolic hydroxyl group is essential for the hydroxylation reaction to proceed. Variants of the enzyme where these key residues are mutated can still bind the substrate but are unable to perform the hydroxylation, demonstrating the critical role of these specific molecular interactions. nih.gov This enzyme-substrate system highlights the importance of the 4-hydroxyl group on the phenyl ring for biological recognition and enzymatic transformation.
Elucidation of Mechanistic Insights into Biological Action at the Molecular Level
Currently, there is a notable absence of publicly available scientific literature detailing specific molecular interactions and in vitro biological activities for the compound this compound. Extensive searches of chemical and biological databases have not yielded studies that elucidate its precise mechanism of action at the molecular level.
However, based on the structural features of the molecule—namely the presence of a hydroxyphenylacetate core, a fluorine substituent, and an ethyl ester group—we can infer potential areas of biological relevance by examining related compounds. The biological activities of structurally analogous hydroxyphenylacetate derivatives and other fluorinated molecules can provide a foundational, albeit speculative, understanding of how this compound might interact with biological systems.
The hydroxyphenylacetic acid scaffold is a common motif in various biologically active molecules and natural products. For instance, 4-hydroxyphenylacetic acid, a closely related structure, is a metabolite of polyphenols and has been shown to possess antioxidative properties. frontiersin.org Studies on 4-hydroxyphenylacetic acid have indicated its potential to protect against acetaminophen-induced liver injury by enhancing the activity of phase II and antioxidant enzymes through the activation of the Nrf2 signaling pathway. frontiersin.org Furthermore, derivatives of phenylacetic acid have been investigated for their neurotoxic potential, with phenylacetyl-CoA, a metabolite of phenylacetate (B1230308), acting as a potent inhibitor of choline (B1196258) acetyltransferase. nih.gov
The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. researchgate.netnih.gov Fluorination is a common strategy in drug discovery to enhance the efficacy and pharmacokinetic profile of lead compounds. nih.gov For example, the fluorination of some compounds has been shown to be beneficial for antitumor activity. mdpi.com
The ethyl ester group in this compound makes the compound more lipophilic compared to its corresponding carboxylic acid. This modification can influence its absorption and distribution in biological systems. In many cases, esterified compounds can act as prodrugs, where the ester is hydrolyzed by cellular esterases to release the active carboxylic acid form.
Given these general principles, it is plausible that this compound could be investigated for a range of in vitro biological activities, such as:
Enzyme Inhibition: Phenylacetate derivatives have been shown to inhibit various enzymes. nih.gov Therefore, this compound could potentially be screened against a panel of enzymes, such as cyclooxygenases, lipoxygenases, or other enzymes involved in inflammatory or metabolic pathways.
Receptor Binding: The hydroxyphenyl group is a key pharmacophore in many ligands for nuclear receptors and other receptor types. It would be relevant to investigate the binding affinity of this compound for various receptors, including estrogen receptors or retinoic acid receptors, for which some synthetic analogues have been studied. rsc.org
Antioxidant Activity: The phenolic hydroxyl group suggests that the compound could possess antioxidant properties, which could be evaluated using standard in vitro assays like the DPPH radical scavenging assay.
Antimicrobial or Anticancer Activity: The combination of the phenylacetic acid scaffold and fluorine substitution might confer antimicrobial or anticancer properties, which are areas of active research for related compounds. mdpi.com
It is important to emphasize that without direct experimental evidence, these potential molecular interactions and biological activities remain hypothetical. Future in vitro studies, including enzyme kinetics, receptor binding assays, and cell-based functional assays, are necessary to elucidate the specific mechanistic insights of this compound.
Table of Potential In Vitro Assays for this compound
| Assay Type | Potential Target/Activity | Rationale based on Structural Analogs |
| Enzyme Inhibition Assays | Cyclooxygenase (COX-1/COX-2) | Phenylacetic acid derivatives can exhibit anti-inflammatory properties. nih.gov |
| Lipoxygenase (LOX) | A common target for anti-inflammatory compounds. | |
| Choline Acetyltransferase | Phenylacetyl-CoA is a known inhibitor. nih.gov | |
| Receptor Binding Assays | Estrogen Receptors (ERα/ERβ) | The 4-hydroxyphenyl moiety is a common feature in ER ligands. |
| Retinoic Acid Receptors (RARs) | Synthetic analogues of retinoic acid with modified phenyl rings have been studied. rsc.org | |
| Cell-Based Assays | Antioxidant Capacity (e.g., DPPH, ABTS) | The phenolic hydroxyl group suggests potential antioxidant activity. frontiersin.org |
| Cytotoxicity against Cancer Cell Lines | Fluorinated compounds and phenylacetate derivatives have shown anticancer potential. mdpi.com | |
| Antimicrobial Activity (e.g., MIC determination) | A common screening assay for novel synthetic compounds. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic descriptors.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations on phenylacetate (B1230308) derivatives and similar phenolic compounds typically employ functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net
These calculations provide access to crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive. DFT studies on related structures help in understanding how substituents on the phenyl ring influence these electronic properties. researchgate.netresearchgate.net
Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Compounds
| Calculated Property | Description | Typical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and stability. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites. |
This table represents typical parameters obtained from DFT calculations on organic molecules; specific values for Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate require dedicated computational studies.
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Theoretical calculations are used to explore the conformational space and identify low-energy, stable conformers. mdpi.com For molecules with ester groups, such as the ethyl acetate (B1210297) moiety, different conformations can arise from the rotation around the C-C and C-O single bonds. nih.govresearchgate.net For example, studies on the related compound Ethyl 2-(3-amino-4-hydroxyphenyl)acetate have shown that different conformations of the ethoxycarbonyl group can exist, described by specific torsion angles. nih.gov
Investigations of the Potential Energy Surface (PES) map the energy of the molecule as a function of its geometry. By scanning key dihedral angles, researchers can locate energy minima corresponding to stable conformers and transition states that separate them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments. mdpi.com
Molecular Docking and Dynamics Simulations
To understand how this compound might interact with biological macromolecules like proteins or DNA, molecular docking and dynamics simulations are employed. These methods simulate the interaction at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or nucleic acid. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces such as hydrogen bonds and van der Waals interactions.
In studies of analogous compounds like certain flavonoids, molecular docking has been used to simulate and predict how these molecules interact with DNA, providing insights into their potential mechanism of action. mdpi.com For this compound, docking could be used to screen potential protein targets and predict its binding orientation within a target's active site.
Following molecular docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the stability of the predicted binding pose and the energetics of the interaction.
MD simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. These simulations highlight key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the complex, offering a detailed understanding of the energetic factors driving the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are then used to build an equation that correlates the descriptors with the activity. researchgate.netnih.gov
Once a statistically robust QSAR model is validated, it can be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This helps in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptors | Property Represented |
| Electronic | Dipole moment, Partial atomic charges | Electron distribution, Polarity researchgate.net |
| Steric / Size | Molecular Weight, Radius of gyration | Molecular size and shape researchgate.net |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes researchgate.net |
| Topological | Kier & Hall index, Information content | Molecular branching and connectivity nih.gov |
| Quantum Chemical | HOMO/LUMO energies | Reactivity, electron-donating/accepting ability |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. nih.govmdpi.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule like this compound, a QSAR model would be developed by analyzing a series of structurally similar substituted phenylacetate analogs. nih.gov
The process involves synthesizing a library of related compounds and evaluating their biological activity, for instance, as enzyme inhibitors. nih.gov The activity data, often expressed as an IC50 or pIC50 value, is then correlated with calculated molecular descriptors for each compound using statistical methods like multiple regression analysis. nih.govmdpi.com The resulting QSAR model is a statistically significant equation that can predict the activity of new, unsynthesized compounds, thereby streamlining the discovery of more potent analogs. While specific QSAR models exclusively for this compound are not detailed in available literature, the methodology is well-established for this class of compounds. mdpi.comnih.gov
Identification of Key Molecular Descriptors Contributing to Efficacy
The efficacy of a drug molecule is governed by its physicochemical properties, which are quantified by molecular descriptors. In QSAR models, descriptors fall into several categories, including electronic, steric, and lipophilic. nih.govnih.gov For this compound, the key descriptors influencing its biological efficacy would be directly related to its unique structural features.
Electronic Descriptors : The fluorine atom at the meta-position and the hydroxyl group at the para-position significantly influence the electronic landscape of the phenyl ring. The fluorine atom is strongly electron-withdrawing, while the hydroxyl group is an electron-donating group. These properties affect the molecule's ability to engage in electrostatic or hydrogen-bonding interactions within a biological target.
Lipophilicity Descriptors : Lipophilicity, often quantified as LogP, is critical for membrane permeability and reaching the target site. The ethyl acetate moiety contributes to the lipophilic character of the molecule.
Topological Descriptors : These descriptors relate to the size, shape, and branching of the molecule. They are crucial for ensuring a proper fit within the binding pocket of a target enzyme or receptor.
Table 1: Key Molecular Descriptors for this compound and Their Potential Influence on Efficacy
| Descriptor Category | Specific Descriptor | Structural Feature | Potential Influence on Efficacy |
|---|---|---|---|
| Electronic | Hammett Constants (σ) | Fluoro and Hydroxyl groups | Modulates acidity of phenolic proton and electron density of the aromatic ring, affecting binding interactions. |
| Dipole Moment | Overall molecular structure | Influences orientation in a polar binding site and overall solubility. | |
| Lipophilic | LogP | Ethyl acetate group, Phenyl ring | Governs transport across biological membranes and hydrophobic interactions with the target. |
| Steric/Topological | Molar Refractivity (MR) | Entire molecule | Relates to molecular volume and polarizability, affecting the quality of fit in a receptor pocket. |
| Molecular Weight | Entire molecule | Influences diffusion rates and overall size. |
Spectroscopic Property Prediction and Theoretical-Experimental Correlation
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. nih.govderpharmachemica.com These theoretical predictions can be correlated with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and understand its vibrational and electronic properties. researchgate.netresearchgate.net For this compound, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) would be employed to compute its vibrational frequencies and NMR chemical shifts. derpharmachemica.comresearchgate.net
The correlation between the calculated and experimental spectra is typically strong, though minor deviations can occur. derpharmachemica.com For instance, in IR spectra, theoretical calculations are performed for a single molecule in the gas phase, whereas experimental spectra are often recorded on a solid or liquid sample, where intermolecular hydrogen bonding can shift vibrational frequencies, such as the O-H stretch. derpharmachemica.comresearchgate.net Similarly, theoretical NMR chemical shifts provide a close match to experimental values, aiding in the precise assignment of each proton and carbon signal. nih.gov
Table 2: Theoretical vs. Experimental FT-IR Spectral Data for this compound
| Functional Group | Vibration Mode | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP) | Hypothetical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3650 | 3350 |
| C-H (Aromatic) | Stretching | 3080 | 3075 |
| C-H (Aliphatic) | Stretching | 2985 | 2980 |
| C=O (Ester) | Stretching | 1745 | 1735 |
| C=C (Aromatic) | Ring Stretching | 1615, 1520 | 1610, 1515 |
| C-O (Ester) | Stretching | 1250 | 1245 |
| C-F (Aryl) | Stretching | 1180 | 1185 |
Table 3: Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Type | Theoretical Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|---|
| -CH₂- (Ester Ethyl) | ¹H | 4.15 | 4.12 |
| -CH₃ (Ester Ethyl) | ¹H | 1.25 | 1.22 |
| -CH₂- (Acetate) | ¹H | 3.58 | 3.55 |
| Aromatic Protons | ¹H | 6.80 - 7.10 | 6.75 - 7.05 |
| Phenolic Proton | ¹H | 9.10 | 9.05 |
| C=O (Ester) | ¹³C | 171.5 | 171.2 |
| Aromatic Carbons | ¹³C | 115 - 155 | 115 - 154 |
| -CH₂- (Ester Ethyl) | ¹³C | 61.0 | 60.8 |
| -CH₂- (Acetate) | ¹³C | 40.5 | 40.3 |
| -CH₃ (Ester Ethyl) | ¹³C | 14.2 | 14.1 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl bromoacetate |
| Ethyl 2-bromopropionate |
| Ethyl 3-bromopropionate |
| Ethionamide |
| Prothionamide |
| Acetazolamide |
| Ofloxacin |
| Ibuprofen |
| Ketoprofen |
| 4-Morpholinocoumarin |
| Isatin |
| 2-chloro-N-phenylacetamide |
| 3-chlorophenol |
| 3-fluorophenol |
Stability and Degradation Studies Academic Perspective
Chemical Stability Under Various Environmental Conditions
The core structure of Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate, featuring an ester functional group and a substituted phenolic ring, dictates its susceptibility to degradation under different conditions.
The hydrolysis of the ester bond in this compound is a primary degradation pathway and is significantly influenced by pH. Like other esters, its hydrolysis is subject to both acid and base catalysis. libretexts.org
Under acidic conditions, the reaction is reversible and typically slow. libretexts.org The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com
In neutral to alkaline conditions, hydrolysis, often termed saponification, becomes more pronounced. libretexts.org The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. The rate of hydrolysis for phenolic esters generally increases with pH. rsc.org Studies on similar aryl esters have shown that they can be hydrolyzed under neutral (pH 7) conditions, a process that can be accelerated by catalysts. nih.govnih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the rate of hydrolysis by affecting the electron density of the aromatic system and the stability of the phenoxide leaving group.
Table 1: Predicted pH-Dependent Hydrolysis Behavior
| pH Range | Catalysis | Relative Rate of Hydrolysis | Primary Hydrolysis Products |
|---|---|---|---|
| Acidic (pH < 4) | Acid-catalyzed | Slow | 3-Fluoro-4-hydroxyphenylacetic acid and Ethanol (B145695) |
| Neutral (pH ≈ 7) | Uncatalyzed/General base | Moderate | 3-Fluoro-4-hydroxyphenylacetic acid and Ethanol |
| Alkaline (pH > 8) | Base-catalyzed | Fast | 3-Fluoro-4-hydroxyphenylacetate salt and Ethanol |
Thermogravimetric analysis (TGA) of structurally related aromatic esters provides insight into the likely thermal stability of this compound. For instance, ethyl phenylacetate (B1230308) is reported to be stable under recommended storage conditions and decomposes upon heating, emitting acrid smoke. nih.govguidechem.com Aromatic esters, in general, tend to degrade at elevated temperatures. mdpi.com Studies on various ethyl esters with heterocyclic structures have shown decomposition onset temperatures ranging from 195°C to 216°C in an air atmosphere. mdpi.com
It is anticipated that this compound would exhibit thermal decomposition at elevated temperatures, likely above 200°C. The degradation process would involve the breakdown of the ester and the aromatic ring. The presence of the hydroxyl and fluoro groups may influence the specific decomposition temperature and pathway.
Table 2: Estimated Thermal Stability Data
| Parameter | Estimated Value/Behavior | Basis of Estimation |
|---|---|---|
| Decomposition Onset (TGA) | ~200-250 °C | Comparison with other aromatic and heterocyclic ethyl esters. mdpi.com |
| Primary Thermal Decomposition Products | Volatile organic compounds, carbon oxides | General behavior of organic esters upon heating to decomposition. nih.gov |
Phenolic compounds are known to be susceptible to photodegradation, a process that can be initiated by exposure to UV and visible light. openresearchlibrary.org The presence of the phenolic hydroxyl group in this compound makes it a candidate for photocatalytic degradation. This process is often mediated by the generation of highly reactive species like hydroxyl radicals. openresearchlibrary.orgresearchgate.net
The extent of photodegradation is dependent on factors such as light intensity, wavelength, and the presence of photosensitizers or photocatalysts. openresearchlibrary.org The aromatic ring is the primary site of attack by hydroxyl radicals, leading to hydroxylated intermediates and eventual ring-opening. researchgate.net The fluorine substituent may also play a role in the photodegradation pathway.
Identification and Characterization of Degradation Products
The degradation of this compound is expected to yield several products depending on the degradation conditions.
Hydrolysis: The primary degradation products from hydrolysis are 3-Fluoro-4-hydroxyphenylacetic acid and Ethanol . libretexts.org In alkaline conditions, the carboxylate salt of the acid would be formed.
Thermal Degradation: At high temperatures, a complex mixture of smaller volatile molecules would be expected. Based on studies of similar compounds like ethyl phenylacetate, this could include various aromatic and aliphatic fragments. rsc.org
Photodegradation: Photolytic decomposition of phenolic compounds can lead to the formation of hydroxylated derivatives such as catechols and hydroquinones, followed by ring cleavage to form smaller organic acids like formic acid and oxalic acid. researchgate.net
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products | Method of Formation |
|---|---|---|
| Hydrolysis (Acidic/Neutral) | 3-Fluoro-4-hydroxyphenylacetic acid, Ethanol | Cleavage of the ester bond |
| Hydrolysis (Alkaline) | 3-Fluoro-4-hydroxyphenylacetate salt, Ethanol | Saponification of the ester bond |
| Thermal Decomposition | Carbon dioxide, Carbon monoxide, Volatile fluorinated compounds | High-temperature fragmentation |
| Photodegradation | Hydroxylated aromatic intermediates, Aliphatic organic acids | Radical-mediated oxidation and ring cleavage |
Elucidation of Mechanistic Pathways of Decomposition
The primary and most well-understood decomposition pathway for this compound is hydrolysis.
Acid-Catalyzed Hydrolysis: This mechanism proceeds via a series of equilibrium steps. The carbonyl oxygen of the ester is first protonated by an acid catalyst (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule in a nucleophilic addition step, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. youtube.com
Base-Promoted Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and ethanol. This final acid-base step is essentially irreversible. youtube.com
The thermal and photolytic degradation pathways are more complex, involving radical mechanisms. Thermal decomposition likely proceeds through homolytic cleavage of bonds at high temperatures, while photodegradation involves the generation of reactive oxygen species that attack the aromatic ring and the ester functional group. openresearchlibrary.orgresearchgate.net
Potential Applications and Future Research Directions
Role as a Chemical Precursor and Versatile Building Block in Organic Synthesis
Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate serves as a valuable precursor and versatile building block in organic synthesis. Phenylacetic acid derivatives are recognized as important intermediates for creating a wide range of more complex molecules, including those with therapeutic potential. The structure of this compound contains multiple reactive sites—the aromatic ring, the phenolic hydroxyl group, and the ethyl ester—that can be selectively modified.
The presence of the fluorine atom is particularly significant, as fluorinated intermediates are crucial for the synthesis of many modern pharmaceuticals. The carbon-fluorine bond can enhance metabolic stability and binding affinity to target proteins. For instance, related halogenated hydroxyphenyl structures have been incorporated into the synthesis of novel STAT6 inhibitors, highlighting the utility of this type of scaffold in developing bioactive agents. The core structure is also related to precursors used in the synthesis of fungicides and other biologically active compounds. The availability of this compound allows chemists to introduce the 3-fluoro-4-hydroxyphenylacetate motif into novel molecular frameworks, facilitating the exploration of new chemical space.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 259543-80-1 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Structure | A phenylacetic acid ethyl ester with a fluorine atom at position 3 and a hydroxyl group at position 4 of the phenyl ring. |
Applications in Chemical Biology as Tools and Probes
While specific applications of this compound as a chemical probe are not yet widely documented, its structure is well-suited for such purposes. The incorporation of fluorinated amino acids, such as fluorinated phenylalanines, into proteins allows for probing structure and protein-ligand interactions using techniques like NMR. Similarly, the ¹⁸F radioisotope is a valuable tracer atom for positron emission tomography (PET) imaging, a non-invasive diagnostic method used to study biochemical transformations and pharmacokinetics.
The fluorophenyl group of this compound can serve as a useful label for biophysical studies. Furthermore, the phenolic hydroxyl and ester functionalities provide convenient handles for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create more complex molecular probes for investigating biological systems.
Strategies for Further Exploration of Novel Bioactive Analogs
The core structure of this compound offers numerous avenues for the synthesis of novel bioactive analogs. Structure-Activity Relationship (SAR) studies on related scaffolds have demonstrated that modifications to the phenylacetic acid framework can lead to potent biological activity. Key strategies for derivatization include:
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters, altering the molecule's hydrogen-bonding capacity and lipophilicity.
Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, or reduced to an alcohol. These modifications introduce new functional groups capable of forming different interactions with biological targets.
Substitution on the Aromatic Ring: While the existing fluorine provides a key modification, further substitution on the aromatic ring could be explored to fine-tune electronic properties and steric bulk.
Systematic exploration of these modifications, as demonstrated in the development of dual PPARδ/sEH modulators from related scaffolds, can identify the key substructures that drive biological activity and selectivity.
Integration into Combinatorial Chemistry and High-Throughput Screening Libraries
Combinatorial chemistry is a powerful tool in drug discovery that enables the rapid synthesis of large numbers of diverse compounds, known as libraries. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with activity against a specific biological target.
This compound is an ideal building block for inclusion in such libraries. Its defined structure and multiple points for diversification allow it to be readily incorporated into library synthesis workflows. For example, the natural product 3-chloro-4-hydroxyphenylacetic acid was successfully used as a scaffold to generate a 20-membered amide library for biological screening. Similarly, the amine or carboxylic acid derivatives of this compound could be used in parallel synthesis to create large libraries of amides, esters, or other derivatives. The inclusion of such fluorinated building blocks increases the structural and functional diversity of screening libraries, enhancing the probability of discovering novel, potent, and drug-like hit compounds.
Identification of Unexplored Biological Pathways and Novel Therapeutic Targets
The synthesis of compound libraries based on the this compound scaffold provides a powerful resource for discovering new biological activities. Screening these libraries against a wide range of assays can uncover unexpected interactions with proteins and cellular pathways. A "hit" from such a screen serves as the starting point for identifying a novel therapeutic target.
For example, screening a library of phenylacetate (B1230308) derivatives could identify a compound that inhibits cancer cell growth. Subsequent studies would then focus on elucidating its mechanism of action, which could involve a previously unknown biological pathway or a novel molecular target crucial for cancer progression. The unique physicochemical properties imparted by the fluorine atom may lead to interactions with targets not engaged by non-fluorinated analogs, opening up new avenues for therapeutic intervention.
Opportunities for Advanced Synthetic Innovation and Method Development
The synthesis of this compound and its derivatives presents opportunities for synthetic innovation. While classical methods for preparing phenylacetic acids are well-established, there is ongoing interest in developing more efficient, safer, and environmentally friendly procedures.
Recent advances in synthetic methodology that could be applied include:
Flow Chemistry: Performing fluorination and other synthetic steps in a continuous flow system can improve safety, efficiency, and scalability.
Catalytic Methods: The development of novel organometallic or biocatalytic methods for the synthesis and functionalization of fluorinated phenylacetic acids could provide more direct and selective routes.
Late-Stage Fluorination: While this compound is a fluorinated building block, research into late-stage C-H fluorination could provide alternative pathways to this and related structures, offering greater flexibility in synthesis design.
The development of new synthetic strategies not only facilitates access to this compound but also expands the toolbox available to medicinal chemists for creating the next generation of complex fluorinated molecules.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate, and how do reaction conditions affect yield?
The compound can be synthesized via esterification or transesterification of hydroxyl-substituted phenylacetic acid derivatives. For example, methyl esters of structurally similar fluoro-hydroxyphenylacetates are synthesized using acid-catalyzed esterification, with yields varying significantly (e.g., 17% to 73%) depending on reaction time, temperature, and purification methods . Key steps include protecting the hydroxyl group during synthesis to prevent side reactions. Post-synthesis purification via column chromatography (e.g., petroleum ether:ethyl acetate = 3:1) is critical for isolating the target compound .
Q. How is this compound characterized structurally?
Standard characterization methods include:
- NMR Spectroscopy : and NMR provide details on aromatic proton environments (e.g., δ 6.67–8.76 ppm for aromatic protons) and carbonyl group confirmation (δ ~170 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 352.9895 vs. calculated 352.9892 for a related compound) .
- Melting Point Analysis : Used to verify purity (e.g., 167–169°C for structurally analogous compounds) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Small-molecule crystallography using programs like SHELXL or SHELXTL is critical for resolving bond angles and torsional strain in the aromatic-ester system. Challenges include:
- Twinned Crystals : High-resolution data (≤1.0 Å) and iterative refinement are required to resolve overlapping electron densities .
- Hydrogen Bonding : The hydroxyl and ester groups form intermolecular interactions, necessitating Fourier difference maps to locate hydrogen atoms . Example workflow: Data collection at 296 K, refinement with SHELXL-2018, and validation using CCDC guidelines .
Q. How can computational methods like DFT reconcile discrepancies in experimental redox or spectroscopic data?
Density Functional Theory (DFT) calculates properties such as vertical detachment energies (VDEs) for [4Fe-4S] clusters with acetate ligands, achieving strong correlation with experimental data () . For this compound, DFT can:
- Predict NMR chemical shifts (e.g., aromatic protons) to validate assignments.
- Model tautomeric equilibria or solvent effects that cause spectral inconsistencies .
Q. What methodological strategies optimize regioselective fluorination during synthesis?
Fluorine introduction at the meta or para position requires careful control of electrophilic substitution conditions:
- Direct Fluorination : Use of Selectfluor™ or -fluoropyridinium salts in polar aprotic solvents (e.g., acetonitrile) at 0–25°C .
- Protection-Deprotection : Boron tribromide (BBr) cleaves methoxy groups to regenerate hydroxyl groups post-fluorination (58% yield reported for similar compounds) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported synthesis yields (e.g., 17% vs. 73%)?
Yield discrepancies often stem from:
- Purification Efficiency : Column chromatography solvent ratios (e.g., petroleum ether:ethyl acetate gradients) significantly impact recovery .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction termination . Reproducibility checklist: Pre-dry solvents, standardize substrate purity, and document temperature fluctuations.
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
Dynamic effects like restricted rotation of the ester group or hydrogen bonding with the hydroxyl group can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve these effects by slowing conformational exchange .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Analogues
| Property | Value (Example Compound) | Method | Reference |
|---|---|---|---|
| NMR (CDCl) | δ 6.67–8.76 (aromatic H), 4.20 (ester CH) | 400 MHz NMR | |
| NMR | δ 170.1 (C=O), 151.8 (C-F) | 100 MHz NMR | |
| HRMS (m/z) | 352.9895 (M+H) | MALDI-TOF |
Q. Table 2. Crystallographic Refinement Parameters
| Parameter | Value | Software |
|---|---|---|
| Resolution | 0.84 Å | SHELXTL |
| R-factor | 0.065 | SHELXL-2018 |
| Data-to-Parameter Ratio | 10.8 | CCDC Guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
